molecular formula C23H20ClN5O3 B2463855 8-(5-chloro-2-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886900-16-9

8-(5-chloro-2-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2463855
CAS No.: 886900-16-9
M. Wt: 449.9
InChI Key: XGGNVZNGOYNVFF-UHFFFAOYSA-N
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Description

8-(5-chloro-2-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H20ClN5O3 and its molecular weight is 449.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing diverse derivatives of imidazo[2,1-f]purine compounds, aiming to explore their potential biological activities. For instance, a study by Simo et al. detailed the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, showcasing the compound's versatility in chemical synthesis (Simo, Rybár, & Alföldi, 1998). This highlights the compound's structural diversity and potential for creating new chemical entities.

Potential Pharmacological Applications

The synthesis and biological evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been explored for potential antidepressant agents. A study conducted by Zagórska et al. synthesized derivatives and evaluated their serotonin receptor affinity and phosphodiesterase inhibitor activity, indicating the compound's relevance in designing novel antidepressants (Zagórska et al., 2016).

Chemical Properties and Interactions

Investigations into the compound's chemical properties and interactions have also been performed. For example, the reaction of 5-amino-1H-imidazoles with 3-methoxalylchromone, yielding imidazo(4,5-b)pyridines (1-desazapurines), demonstrates the compound's utility in medicinal chemistry and drug design due to its purine-like structure, indicating its potential as a pharmacophore (Ostrovskyi et al., 2011).

Mechanism of Action

Target of Action

It’s known that similar compounds like 2-chloro-5-methoxyphenyl boronic acid are used as building blocks in organic synthesis .

Mode of Action

Related compounds have been used in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process involves the removal of a boron group from the molecule, which can lead to significant changes in its chemical behavior.

Biochemical Pathways

Related compounds have been involved in the formal anti-markovnikov hydromethylation of alkenes . This reaction involves the addition of a hydrogen and a methyl group across a carbon-carbon double bond in a manner that defies Markovnikov’s rule.

Result of Action

Related compounds have been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b , suggesting that they may have significant effects at the molecular level.

Action Environment

The stability of related compounds under acidic, alkaline, and aqueous conditions has been noted , suggesting that the compound’s action may be influenced by the pH of its environment.

Properties

IUPAC Name

6-(5-chloro-2-methoxyphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3/c1-4-27-21(30)19-20(26(2)23(27)31)25-22-28(19)13-17(14-8-6-5-7-9-14)29(22)16-12-15(24)10-11-18(16)32-3/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGNVZNGOYNVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)Cl)OC)C5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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